N-cyclopentyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
CAS No.: 898460-73-6
Cat. No.: VC6850662
Molecular Formula: C21H30FN3O4S
Molecular Weight: 439.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898460-73-6 |
|---|---|
| Molecular Formula | C21H30FN3O4S |
| Molecular Weight | 439.55 |
| IUPAC Name | N'-cyclopentyl-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
| Standard InChI | InChI=1S/C21H30FN3O4S/c1-15-14-18(9-10-19(15)22)30(28,29)25-13-5-4-8-17(25)11-12-23-20(26)21(27)24-16-6-2-3-7-16/h9-10,14,16-17H,2-8,11-13H2,1H3,(H,23,26)(H,24,27) |
| Standard InChI Key | TUXAMPNVWLCRLL-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3CCCC3)F |
Introduction
Structural Characteristics
Molecular Composition
The compound’s IUPAC name, N'-cyclopentyl-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide, reflects its intricate connectivity . Key components include:
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Cyclopentyl Group: A five-membered carbocyclic ring contributing to lipophilicity and steric bulk.
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Piperidine Core: A six-membered nitrogen-containing heterocycle, sulfonylated at the 1-position by a 4-fluoro-3-methylbenzene group.
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Ethanediamide Bridge: A diamide (-NH-C(=O)-C(=O)-NH-) linker tethering the cyclopentyl and piperidine subunits.
The sulfonyl group () and fluorine atom introduce polar and electronegative properties, potentially enhancing target binding through hydrogen bonding or dipole interactions .
Chemical Properties
Physicochemical Parameters
The compound’s physicochemical profile is summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 439.5 g/mol |
| XLogP3 (Lipophilicity) | 3.2 (estimated) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
| Topological Polar Surface Area | 109 Ų |
These parameters align with Lipinski’s Rule of Five, suggesting oral bioavailability potential . The moderate lipophilicity (XLogP3 = 3.2) balances membrane permeability and aqueous solubility, while the polar surface area (109 Ų) indicates capacity for target engagement via hydrogen bonding.
Reactivity Profile
Reactivity is governed by three functional domains:
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Sulfonamide Group: Susceptible to nucleophilic attack at the sulfur center, particularly under acidic or basic conditions.
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Ethanediamide Linker: May undergo hydrolysis to carboxylic acids in aqueous environments, though steric hindrance from adjacent groups likely slows this process.
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Piperidine Ring: Basic nitrogen (pKa ~10.5) can protonate in physiological pH, influencing solubility and ionic interactions .
Stability studies are absent, but analogous sulfonamides exhibit decomposition temperatures exceeding 200°C, suggesting thermal resilience.
Applications in Medicinal Chemistry
Drug Development Prospects
The compound’s modular structure permits derivatization at multiple sites:
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Cyclopentyl Replacement: Substituting with smaller (cyclopropyl) or larger (cyclohexyl) rings could optimize target affinity.
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Sulfonyl Group Modification: Introducing electron-withdrawing groups (e.g., nitro) may enhance electrophilicity for covalent binding.
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Ethanediamide Isosteres: Replacing the diamide with a urea or carbamate could improve metabolic stability.
Synthetic Challenges
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Piperidine Sulfonylation: Reacting piperidine-2-ethanol with 4-fluoro-3-methylbenzenesulfonyl chloride.
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Ethanediamide Coupling: Condensing cyclopentylamine with oxalyl chloride, followed by amidation with the sulfonylated piperidine intermediate.
Yield optimization would require careful control of stoichiometry and reaction temperature .
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